![molecular formula C15H18N4O2 B5805806 1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)

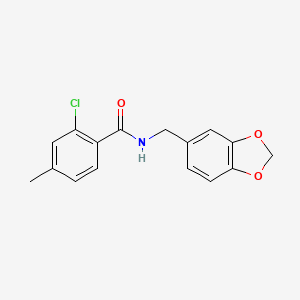

1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

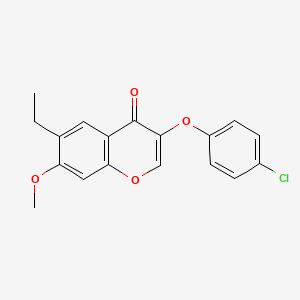

“1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . This ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine”, has gained momentum due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The 1,2,4-oxadiazole ring in the compound has hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .科学的研究の応用

Antibacterial Activity

The presence of the 1,2,4-oxadiazole moiety in the compound structure is known to confer antibacterial properties. This heterocyclic ring is a component in several antibacterial agents due to its ability to interfere with bacterial cell wall synthesis and protein synthesis. Research indicates that derivatives of oxadiazole, like the one , can be potent against a variety of bacterial strains, making them valuable in the development of new antibacterial drugs .

Antitumor Properties

Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit antitumor activities. They can act on various pathways involved in cancer cell proliferation and survival. The specific interactions with cellular targets can lead to the induction of apoptosis in cancer cells, offering a promising avenue for anticancer drug development .

Antiviral Applications

The structural analogs of 1,2,4-oxadiazole have shown effectiveness against different viruses. By disrupting viral replication or assembly, these compounds can serve as a basis for creating antiviral medications. Given the ongoing need for new antiviral agents, especially in the wake of global pandemics, such compounds are of significant interest .

Anti-inflammatory and Analgesic Effects

The compound’s ability to modulate inflammatory pathways can be harnessed for anti-inflammatory and analgesic purposes. It can potentially inhibit the production of pro-inflammatory cytokines or interfere with pain signaling pathways, which is beneficial for treating conditions like arthritis and other inflammatory diseases .

Anticonvulsant and Antidepressant Potential

Derivatives of 1,2,4-oxadiazole, including the compound in focus, have been explored for their central nervous system activity. They may exhibit anticonvulsant properties by affecting neurotransmitter levels or ion channel activity. Additionally, they might possess antidepressant effects by influencing monoamine neurotransmission .

Antimycobacterial Activity

The compound’s structure allows it to be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By targeting specific enzymes or pathways within the mycobacterium, such compounds can contribute to the treatment of this challenging infectious disease .

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that similar compounds interact with their targets, causing changes that result in various biological activities . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of agricultural biological activities .

Pharmacokinetics

Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

将来の方向性

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

特性

IUPAC Name |

1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-12(20)19-9-7-18(8-10-19)11-14-16-15(17-21-14)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBWTLZDXFGVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)

![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)

![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)

![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)

![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)

![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)